6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4
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Description
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 is a compound with the molecular formula C19H24D4N2O2 and a molecular weight of 320.46 . It is a specialty product used for proteomics research .
Physical and Chemical Properties Analysis
This compound is a colorless solid . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol .Scientific Research Applications
Synthesis and Medicinal Applications
Pyrrolo[3,4-b]pyridine derivatives are key precursors for medicinal and pharmaceutical industries, showcasing a wide range of synthetic applications and bioavailability. These compounds, including their isomers and analogs, serve as crucial scaffolds for the development of various pharmaceuticals, highlighting the importance of hybrid catalysts in synthesizing such complex structures (Parmar, Vala, & Patel, 2023).
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, the structural flexibility of pyrrolo[3,4-b]pyridine derivatives allows for extensive exploration in the development of novel catalysts and synthetic pathways. These compounds often play a significant role in facilitating various chemical reactions, demonstrating the versatility of pyrrolo[3,4-b]pyridine scaffolds in enhancing reaction efficiencies and yields (Li et al., 2019).
Optoelectronic Applications
Further, pyrrolo[3,4-b]pyridine derivatives have found applications in optoelectronic materials due to their luminescent properties. These compounds are integral in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements, indicating their potential in advancing technology and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Drug Development and Pharmaceutical Research
In pharmaceutical research, pyrrolo[3,4-b]pyridine cores are instrumental in designing drugs with varied therapeutic effects. The structural diversity and biochemical reactivity of these derivatives make them suitable candidates for drug development, particularly in creating medications with specific target selectivity and minimal side effects (Saganuwan, 2017).
Properties
IUPAC Name |
tert-butyl 6-benzyl-5,5,7,7-tetradeuterio-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3/i13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFFHIOVOXFOW-RYIWKTDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CCCN(C2C(N1CC3=CC=CC=C3)([2H])[2H])C(=O)OC(C)(C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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